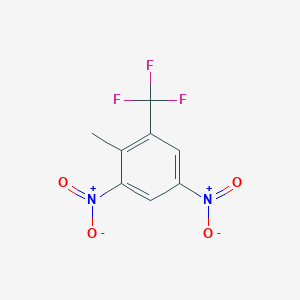

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene

Overview

Description

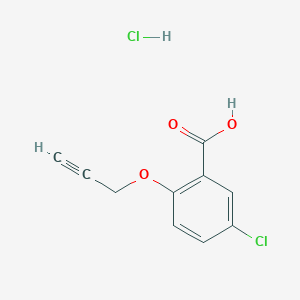

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H5F3N2O4 . It has an average mass of 250.132 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1,3,5-tris(trifluoromethyl)benzene has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . A two-step synthesis of 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes has also been reported. The first step involves the nitration of ortho- and para-methylbenzoic acids to yield the corresponding dinitroacids. The dinitroacids then react with sulfur tetrafluoride to produce the trifluoromethylated products .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene has a density of 1.7±0.1 g/cm3, a boiling point of 285.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Synthesis and Transformation

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene has been utilized in the synthesis of other chemical compounds. For instance, Petruk et al. (2015) described its facile two-step synthesis and its transformation into 6-nitro-4-(trifluoromethyl)- and 4-nitro-6-(trifluoromethyl)-1H-indoles using the Batcho–Leimgruber synthetic protocol (Petruk et al., 2015).

Fluorinated Polyimides

Chen, Su, and Hsiao (2020) explored the synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene, demonstrating its role in producing materials with better optical transparency, organic solubility, and dielectric properties (Chen, Su, & Hsiao, 2020).

Nucleophilic Trifluoromethoxylation

Duran-Camacho et al. (2021) reported the preparation of an isolable pyridinium trifluoromethoxide salt from 2,4-dinitro(trifluoromethoxy)benzene, effective for SN2 reactions to form trifluoromethyl ethers (Duran-Camacho et al., 2021).

Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) demonstrated the trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene, marking a novel approach in this field (Marrec et al., 2010).

Electrophilic Trifluoromethylation

Mejía and Togni (2012) used a hypervalent iodine reagent derived from 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).

Photoreduction Studies

Görner and Döpp (2003) investigated the photochemistry of dinitronaphthalenes and dinitroarenes, including compounds similar to this compound, to understand their photoreduction mechanisms (Görner & Döpp, 2003).

Protoporphyrinogen IX Oxidase Inhibitors

Li et al. (2005) studied structures related to this compound as potential protoporphyrinogen IX oxidase inhibitors, highlighting their potential in developing new inhibitors (Li et al., 2005).

Fungicide Applications

Jeon, Kim, Lee, and Kim (2013) analyzed fluazinam, a fungicide structurally related to this compound, providing insights into its structural properties and potential applications in agriculture (Jeon, Kim, Lee, & Kim, 2013).

properties

IUPAC Name |

2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOMTLHUSOHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

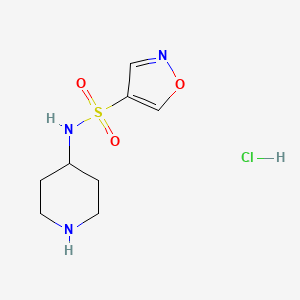

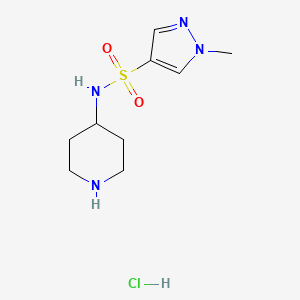

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473385.png)

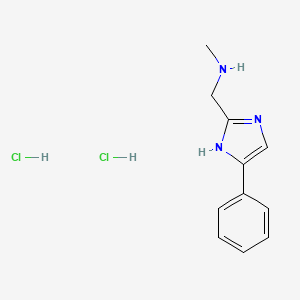

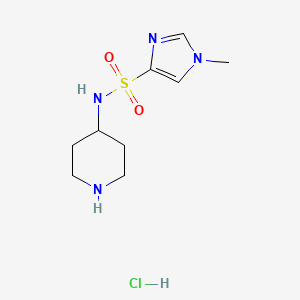

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473388.png)

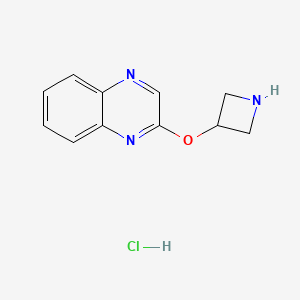

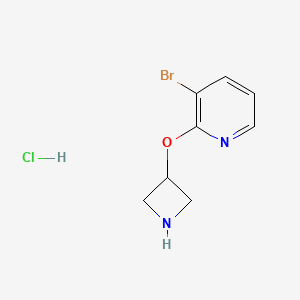

![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473405.png)